Melanostatin

Description

Structure

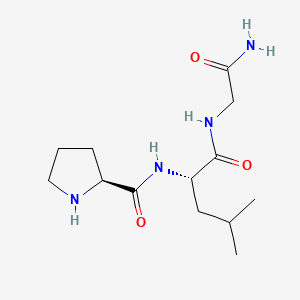

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173841 | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-44-0, 9083-38-9 | |

| Record name | L-Prolyl-L-leucylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin C-terminal tripeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-prolyl-L-leucylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melanostatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Origin and Multifaceted Nature of Melanostatin: A Technical Guide

Introduction: A Tale of Two Molecules

In the landscape of bioactive compounds, the name "Melanostatin" presents a fascinating case of convergent nomenclature, referring to two distinct molecules with disparate origins and functions. The first is a non-peptidic antibiotic, a novel pseudotripeptide with the molecular formula C19H25N5O5, isolated from the fermentation broth of Streptomyces clavifer.[1][2] This molecule exhibits potent inhibitory effects on melanin synthesis in both prokaryotic and eukaryotic cells, making it a subject of interest in microbiology and dermatology.[1]

The second, and the primary focus of this technical guide, is the endogenous tripeptide Prolyl-Leucyl-Glycinamide (Pro-Leu-Gly-NH2 or PLG) . This peptide is also widely known in scientific literature as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1) or simply this compound.[3] It is a hypothalamic peptide hormone with a significant role in neuroendocrine regulation and central nervous system (CNS) functions. This guide will delve into the biochemical origins, physiological mechanisms, and key experimental methodologies associated with the peptide hormone this compound (MIF-1).

Part 1: The Biochemical Genesis of a Neuropeptide

This compound (MIF-1) is not directly encoded by its own gene but is rather a product of the post-translational processing of a larger, well-known neurohormone: oxytocin.[3][4] Oxytocin is a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.[4] The C-terminal tripeptide of oxytocin is cleaved to yield this compound.

The enzymatic degradation of oxytocin is carried out by peptidases, with a key enzyme being a Mn2+-stimulated aminopeptidase.[5] This enzymatic action cleaves the peptide bond between the cysteine at position 6 and the proline at position 7 of the oxytocin molecule. This cleavage releases the C-terminal tripeptide, Pro-Leu-Gly-NH2, as a distinct and biologically active molecule.[6] This process is a prime example of how a single precursor peptide can give rise to multiple bioactive molecules with different physiological roles.

Caption: Biochemical origin of this compound (MIF-1) from the oxytocin precursor.

Part 2: Physiological Roles and Mechanisms of Action

This compound (MIF-1) exerts its biological effects through multiple pathways, primarily as a neuroendocrine regulator and a neuromodulator within the CNS.

Inhibition of Melanocyte-Stimulating Hormone (MSH) Release

The most well-documented function of this compound is its role as an inhibitor of α-melanocyte-stimulating hormone (α-MSH) release from the pituitary gland. α-MSH is a key hormone in regulating skin pigmentation by stimulating melanin production in melanocytes. By inhibiting the release of α-MSH, this compound indirectly downregulates melanogenesis. This action is the basis for its name and its initial area of research.

The precise receptor and signaling pathway for this inhibitory action on pituitary melanotrophs are still under investigation, but it is known to antagonize the stimulatory effects of MSH-releasing factors.

Neuromodulation in the Central Nervous System

Beyond its effects on pigmentation, this compound has profound effects within the CNS, where it acts as a positive allosteric modulator of dopamine D2 and D4 receptors.[3] This means that while it may not directly activate these receptors, it enhances their response to dopamine. This modulation of the dopaminergic system is believed to underlie the observed antidepressant, nootropic (cognition-enhancing), and anti-Parkinsonian effects of this compound administration in preclinical and some clinical studies.[3]

The signaling cascade following D2 receptor modulation involves G-protein coupling, which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, or the activation of other pathways such as the ERK pathway.[7] This modulation can influence neuronal excitability and neurotransmitter release.

Caption: Signaling pathway of this compound's modulation of the Dopamine D2 receptor.

Part 3: Experimental Protocols

This section provides an overview of key experimental methodologies for the study of both forms of this compound.

Isolation of Antibiotic this compound from Streptomyces clavifer

The following is a generalized protocol based on the original isolation studies.[1][8]

Step 1: Fermentation

-

Prepare a seed medium (e.g., glucose, peptone, yeast extract, and salts) and inoculate with a culture of Streptomyces clavifer.

-

Incubate the seed culture for 2-3 days at 28°C with shaking.

-

Transfer the seed culture to a larger production medium and continue fermentation for 6-8 days at 28°C with aeration and agitation.

Step 2: Isolation and Purification

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Adjust the pH of the supernatant to 3.0 with HCl and adsorb the active components onto a Diaion HP-20 resin column.

-

Wash the column with water and then elute with methanol.

-

Concentrate the active fractions and further purify using silica gel chromatography with a chloroform-methanol solvent system.

-

Perform a final purification step using Sephadex LH-20 gel filtration chromatography with 50% aqueous methanol to yield pure this compound.

Solid-Phase Synthesis of this compound (Pro-Leu-Gly-NH2)

This protocol outlines the manual Fmoc-based solid-phase synthesis of the tripeptide.[9][10][11]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% piperidine in dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Solvents: DMF, dichloromethane (DCM), diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Glycine):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF and add to the resin. Allow to react for 2 hours.

-

Wash the resin to remove excess reagents.

-

-

Second Amino Acid Coupling (Leucine):

-

Deprotect the Fmoc group from the resin-bound glycine as described above.

-

Couple Fmoc-Leu-OH using the same activation and reaction procedure.

-

-

Third Amino Acid Coupling (Proline):

-

Deprotect the Fmoc group from the resin-bound leucine.

-

Couple Fmoc-Pro-OH.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

In Vitro Melanin Synthesis Inhibition Assay

This assay is used to determine the biological activity of this compound (both the antibiotic and the peptide) in inhibiting melanin production in B16 melanoma cells.[1]

Protocol:

-

Cell Culture: Culture B16 melanoma cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound to be tested. Include a positive control (e.g., kojic acid) and a negative control (vehicle).

-

Incubation: Incubate the cells for 48-72 hours.

-

Melanin Quantification:

-

Wash the cells with PBS and lyse them with 1 N NaOH.

-

Heat the lysates at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Calculate the percentage of melanin inhibition compared to the untreated control.

Caption: A generalized workflow for the synthesis and characterization of this compound (PLG).

Data Summary

| Compound | Type | Origin | Primary Function |

| This compound | Pseudotripeptide Antibiotic | Streptomyces clavifer | Inhibition of Melanin Synthesis |

| This compound (MIF-1) | Tripeptide Hormone | Enzymatic Cleavage of Oxytocin | Inhibition of MSH Release, Dopamine Receptor Modulation |

Conclusion

The study of this compound, in both its forms, offers significant opportunities for scientific advancement. The antibiotic from Streptomyces provides a potential lead for the development of novel depigmenting agents. The neuropeptide MIF-1, originating from the processing of oxytocin, stands as a crucial modulator of neuroendocrine and CNS functions. Its role in regulating MSH and interacting with the dopaminergic system opens avenues for therapeutic interventions in endocrinology, dermatology, and neurology. A clear understanding of the distinct origins and functions of these two molecules is paramount for researchers in these fields.

References

- Ishihara, Y., Oka, M., Tsunakawa, M., Tomita, K., Hatori, M., Yamamoto, H., Kamei, H., Miyaki, T., Konishi, M., & Oki, T. (1991). This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity. The Journal of Antibiotics, 44(1), 25–32. [Link]

- Wikipedia contributors. (2023, November 29). Oxytocin. In Wikipedia, The Free Encyclopedia.

- PubChem. (n.d.). Oxytocin. National Center for Biotechnology Information.

- Lange, M. (2020). The schematic graph showing canonical regulation of GPCR signaling by RGS proteins.

- Al-hussah, A. (2019). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent...

- Ishihara, Y., Oka, M., Tsunakawa, M., Tomita, K., Hatori, M., Yamamoto, H., Kamei, H., Miyaki, T., Konishi, M., & Oki, T. (1991). This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity. Semantic Scholar. [Link]

- Fortuna, P. (2018). Fragment of the graphviz figure of protease web connections identified...

- Marks, N., & Walter, R. (1972). Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484). Proceedings of the Society for Experimental Biology and Medicine, 140(2), 673–676. [Link]

- Ishihara, Y., Oka, M., Tsunakawa, M., Tomita, K., Hatori, M., Yamamoto, H., Kamei, H., Miyaki, T., Konishi, M., & Oki, T. (1991). Cultural and Physiological Characteristics. The Journal of Antibiotics, 44(1), 25-32. [Link]

- Albericio, F., & Bofill, J. M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

- Dittwald, P. (2015). Exemplary cleavage graph. The cleavage graph for precursor peptide...

- de Mendoza, A. (2014). Schematic representation of the GPCR signaling pathway. Protein...

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Kiso, Y. (2005). 4 Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

- Kim, J. H. (2011). (A) Schematic representation of cleavage occurring in a peptide...

- Zhang, Z. (2019). SeQuery: an interactive graph database for visualizing the GPCR superfamily. Nucleic Acids Research, 47(D1), D423–D430. [Link]

- Bio-Synthesis Inc. (n.d.). Melanocyte-Stimulating Hormone-Release Inhibiting Factor.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

- Gao, X. (2020). Mapping the cleavage site. (a) Mass spectrometry of the peptide...

- Carter, R. J., & Shuster, S. (1982). Sensitive new in vitro bioassay for melanocyte-stimulating activity using the skin of Anolis carolinensis. General and Comparative Endocrinology, 48(2), 275–284. [Link]

- Wikipedia contributors. (2023, April 20). Melanocyte-inhibiting factor. In Wikipedia, The Free Encyclopedia.

- Hawkins, E. F., & Kastin, A. J. (1988). Melanocyte-stimulating hormone release-inhibiting factor-1 (MIF-1)

- Swaab, D. F., Pool, C. W., & van Leeuwen, F. W. (1985). Immunochemical recognition of oxytocin by antiserum to L-prolyl-leucyl-glycine amide. Neuroscience Letters, 54(2-3), 283–288. [Link]

- Cydzik, M., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 867–875. [Link]

- Tuppy, H. (1953). The sequence of amino acids in oxytocin, with a proposal for the structure of oxytocin.

- Robinson, S. E., & Sohal, V. S. (2020).

- Natesan, S., et al. (2020). Dopamine D2 receptor signaling on iMSNs is required for initiation and vigor of learned actions. Neuropsychopharmacology, 45(Suppl 2), 1-11. [Link]

- Wenk, C. C., et al. (2020). Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects. ACS Chemical Neuroscience, 11(15), 2348–2360. [Link]

- Surmeier, D. J., Ding, J., Day, M., Wang, Z., & Shen, W. (2007). D1 and D2 dopamine-receptor modulation of striatal glutamatergic signaling in striatal medium spiny neurons. Trends in Neurosciences, 30(5), 228–235. [Link]

- Kim, J. Y., et al. (2006). The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation. The Journal of Neuroscience, 26(17), 4567–4576. [Link]

Sources

- 1. This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity. | Semantic Scholar [semanticscholar.org]

- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 4. Oxytocin - Wikipedia [en.wikipedia.org]

- 5. Melanocyte-Stimulating Hormone-Release Inhibiting [biosyn.com]

- 6. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. rsc.org [rsc.org]

The Discovery of Melanocyte-Inhibiting Factor: A Technical Journey from Hypothalamic Extracts to a Multifaceted Neuropeptide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the pivotal discovery of Melanocyte-Inhibiting Factor (MIF), a journey that began with the quest to understand the hypothalamic control of pituitary hormone secretion and evolved into the characterization of a neuropeptide with diverse physiological roles. We will delve into the foundational bioassays, the arduous process of isolation and purification from hypothalamic extracts, the elegant chemical elucidation of its structure as Pro-Leu-Gly-NH2 (PLG), and the subsequent exploration of its broader functions beyond melanocyte regulation. This guide is designed for researchers, scientists, and drug development professionals, providing not only a historical narrative but also detailed experimental methodologies and the scientific rationale that propelled this field forward.

The Quest for Hypothalamic Control: Early Observations and the MSH Conundrum

The mid-20th century was a period of intense investigation into the neuro-hormonal control of the pituitary gland. It was hypothesized that the hypothalamus, a small but critical region of the brain, produced "releasing factors" and "inhibiting factors" that governed the secretion of pituitary hormones. One such pituitary hormone was the Melanocyte-Stimulating Hormone (MSH), known to cause skin darkening in amphibians and influence pigmentation in mammals.

Early research indicated that the hypothalamus exerted a predominantly inhibitory control over MSH release. This was inferred from experiments where severing the connection between the hypothalamus and the pituitary led to increased MSH secretion. This observation sparked the search for a specific "MSH-release-inhibiting factor," a substance produced in the hypothalamus that actively suppressed MSH secretion from the pituitary's intermediate lobe.

The central challenge for researchers in the 1960s was to isolate and identify this elusive factor from the complex milieu of the hypothalamus. This endeavor required the development of sensitive bioassays to detect its activity and robust biochemical techniques to purify it from minute quantities of starting material.

The Bioassay: Detecting the Invisible Inhibitor

The foundation of the search for MIF was the development of reliable bioassays to measure MSH activity and, consequently, its inhibition. The most widely used and historically significant was the in vitro frog skin bioassay.

Experimental Protocol: The In Vitro Frog Skin Bioassay for MSH Activity

This bioassay leverages the dramatic and quantifiable pigment dispersion in frog melanocytes in response to MSH.

Objective: To quantify the MSH activity in a given sample by measuring the degree of darkening of isolated frog skin.

Methodology:

-

Animal Model: The skin from the hind legs of the leopard frog (Rana pipiens) was commonly used.

-

Skin Preparation: Frogs were euthanized, and pieces of dorsal skin were carefully excised and mounted in a way that allowed for transillumination.

-

Incubation: The skin preparations were incubated in a balanced salt solution (e.g., Ringer's solution) in a specialized chamber.

-

Photometric Measurement: The degree of skin darkening was quantified by measuring the amount of light transmitted through the skin using a photometer. A decrease in light transmission indicated pigment dispersion (melanosome movement) and thus, higher MSH activity.

-

Standard Curve: A standard curve was generated using known concentrations of purified MSH.

-

Sample Testing: Test samples (e.g., pituitary incubates, chromatographic fractions) were added to the incubation medium, and the resulting change in light transmission was compared to the standard curve to determine MSH concentration.

-

Assessing Inhibition: To test for MIF activity, hypothalamic extracts were co-incubated with MSH-containing pituitary samples. A reduction in the expected MSH-induced skin darkening indicated the presence of an inhibitory factor.

Self-Validation and Causality: The dose-dependent response of the frog skin to purified MSH provided a robust and reproducible system. The specificity of the assay was confirmed by testing various other known hormones and neurotransmitters, which did not elicit the same response. The logical leap was that any fraction from the hypothalamus that could consistently and dose-dependently block this MSH effect contained the putative MSH-release-inhibiting factor.

The Hunt for MIF: Isolation and Purification from Hypothalamic Tissue

With a reliable bioassay in hand, the race was on to isolate MIF. This was a monumental task, given the minuscule amounts of hypothalamic releasing and inhibiting factors present in brain tissue. The laboratories of Andrew V. Schally and Roger Guillemin were at the forefront of this effort, processing vast quantities of animal hypothalami. The primary source for the initial isolation of MIF was bovine and porcine hypothalamic tissue, collected from slaughterhouses.

The purification process was a multi-step, iterative procedure designed to progressively enrich the active factor while removing contaminants.

Experimental Workflow: Purification of MSH-Release Inhibiting Factor

The following diagram and protocol outline the general workflow employed for the purification of MIF from hypothalamic extracts.

Caption: Workflow for the isolation and characterization of MIF-1.

Detailed Protocol Steps:

-

Extraction: Large quantities of frozen hypothalamic tissue were homogenized in cold 2N acetic acid. This acidic environment helped to extract the peptides and inhibit enzymatic degradation. The homogenate was then centrifuged, and the supernatant containing the hypothalamic factors was collected.

-

Lyophilization: The acidic extract was freeze-dried (lyophilized) to remove the water and acid, resulting in a crude powder.

-

Gel Filtration Chromatography: The crude extract was redissolved and applied to a Sephadex G-25 column. This technique separates molecules based on size. The fractions were collected and assayed for MIF activity. The active fractions, containing molecules of a similar small size, were pooled.[1][2]

-

Ion-Exchange Chromatography: The pooled active fractions were further purified using carboxymethyl cellulose (CMC) chromatography. This method separates molecules based on their net charge at a specific pH. A gradient of increasing salt concentration or pH was used to elute the bound peptides. Again, fractions were collected and assayed to identify the active peak.

-

Partition Chromatography/Countercurrent Distribution: These techniques were used to separate compounds based on their differential solubility in two immiscible liquid phases. This step was crucial for removing closely related peptides.

-

High-Performance Liquid Chromatography (HPLC): The advent of HPLC in the later stages of this research provided a powerful tool for the final purification of MIF to homogeneity, offering high resolution and sensitivity.[3]

Unveiling the Structure: From Peptide to Pro-Leu-Gly-NH2

Once a highly purified sample of MIF was obtained, the next critical step was to determine its chemical structure.

Methodologies for Structural Elucidation:

-

Amino Acid Analysis: A sample of the purified MIF was hydrolyzed in 6N HCl to break it down into its constituent amino acids. The resulting amino acid mixture was then analyzed by ion-exchange chromatography to determine the relative ratios of each amino acid present. This analysis revealed the presence of Proline, Leucine, and Glycine in equimolar amounts.

-

Edman Degradation: This sequential degradation method was used to determine the amino acid sequence. The N-terminal amino acid was reacted with phenylisothiocyanate (PITC), cleaved off, and identified. This process was repeated for the remaining peptide. This analysis established the sequence as Pro-Leu-Gly.

-

C-Terminal Amidation: Mass spectrometry and comparison with synthetic standards revealed that the C-terminus of the tripeptide was amidated (a-CONH2 group instead of a free carboxyl group). This amidation is a common feature of many neuropeptides and is often crucial for their biological activity.

In 1971, the groups of Schally and Kastin, and Nair and Kastin, independently reported the structure of MSH-release-inhibiting hormone as L-Prolyl-L-Leucyl-Glycinamide (Pro-Leu-Gly-NH2 or PLG) .[4]

Confirmation through Synthesis: The final and definitive proof of the structure came from the chemical synthesis of Pro-Leu-Gly-NH2. The synthetic peptide was then shown to have identical biological activity (in the frog skin bioassay) and chromatographic behavior to the natural, purified MIF.[5][6][7]

A Surprising Origin: MIF-1 as a Fragment of Oxytocin

A significant breakthrough in understanding the biology of MIF-1 came with the discovery that it could be generated from the enzymatic cleavage of the neurohypophyseal hormone, oxytocin.[8] Specific enzymes in the hypothalamus and pituitary were found to cleave the C-terminal tripeptide from the oxytocin molecule.

Caption: Enzymatic generation of MIF-1 from Oxytocin.

This discovery provided a clear biosynthetic pathway for MIF-1 and suggested a potential interplay between the oxytocin and MSH systems.

Beyond Pigmentation: The Expanding Roles of MIF-1

While initially defined by its ability to inhibit MSH release, subsequent research revealed that MIF-1 has a much broader spectrum of activity, particularly within the central nervous system. This shifted the perception of MIF-1 from a classical pituitary-regulating hormone to a multifaceted neuropeptide.

Key Non-MSH-Related Functions of MIF-1:

-

Dopaminergic Modulation: MIF-1 was found to potentiate the effects of L-DOPA, the precursor to dopamine, in animal models of Parkinson's disease. It acts as a positive allosteric modulator of D2 and D4 dopamine receptors.[8]

-

Antidepressant Effects: Clinical studies in the 1980s and 1990s showed that MIF-1 had antidepressant properties in patients with major depression, with a rapid onset of action.[9][10]

-

Anti-Opioid Activity: MIF-1 was demonstrated to antagonize some of the effects of opioids.[11]

-

Nootropic Effects: Some studies suggested that MIF-1 could have cognitive-enhancing (nootropic) effects.[8]

These findings highlighted that the initial name, "Melanocyte-Inhibiting Factor," was a functional descriptor of its first discovered activity but did not encompass its full physiological significance.

Quantitative Analysis: The Rise of the Radioimmunoassay (RIA)

The bioassays, while crucial for the initial discovery, were laborious and had limitations in terms of throughput and precision. The development of radioimmunoassays (RIAs) for MSH and later for MIF-1 revolutionized the field, allowing for the rapid and sensitive quantification of these peptides in small volumes of plasma and tissue extracts.

Principle of the Radioimmunoassay for MIF-1

-

Antibody Production: Antibodies specific to MIF-1 were generated by immunizing animals with a conjugate of MIF-1 and a larger carrier protein.

-

Radiolabeled Tracer: A small amount of MIF-1 was chemically labeled with a radioactive isotope (e.g., Iodine-125).

-

Competitive Binding: A known amount of the specific antibody and the radiolabeled MIF-1 were incubated with either a standard solution of unlabeled MIF-1 or the unknown sample.

-

Separation and Counting: The antibody-bound MIF-1 was separated from the free MIF-1. The radioactivity of the bound fraction was then measured.

-

Quantification: The amount of MIF-1 in the unknown sample was determined by comparing the degree of inhibition of binding of the radiolabeled tracer to a standard curve generated with known amounts of unlabeled MIF-1.

The RIA provided a highly sensitive and specific tool to study the physiology of MIF-1, including its distribution, secretion, and metabolism.[3][12][13]

Conclusion: From a Factor to a Family

The discovery of Melanocyte-Inhibiting Factor is a testament to the perseverance and ingenuity of early neuroendocrinologists. The journey from observing an inhibitory influence on pituitary MSH secretion to the isolation, characterization, and synthesis of Pro-Leu-Gly-NH2 laid the groundwork for our understanding of hypothalamic control of the pituitary. Furthermore, the subsequent discovery of its diverse roles in the central nervous system transformed our understanding of MIF-1 from a simple "inhibiting factor" to a complex neuropeptide with potential therapeutic applications in neurology and psychiatry. The story of MIF-1 also led to the discovery of a family of related peptides, the Tyr-MIF-1 family, which includes the endogenous opioid peptides, the endomorphins, further highlighting the intricate and interconnected nature of neuropeptide signaling in the brain.[11] The technical innovations in bioassays, purification, and analytical chemistry that were honed during this quest have had a lasting impact on the broader field of peptide research.

References

- Bauer, K., Gräf, K. J., Faivre-Bauman, A., Beier, S., Tixier-Vidal, A., & Kleinkauf, H. (1978). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 21(10), 1083-1085.

- Bowers, C. Y. (n.d.). Cyril Y. Bowers. Tulane University.

- Johnson, R. L., Smissman, E. E., & Plotnikoff, N. P. (1976). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Journal of Medicinal Chemistry, 19(2), 228-231.

- Mishra, R. K., Johnson, R. L., & Fields, J. Z. (1983). Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators. ACS Chemical Neuroscience, 4(2), 269-278.

- Schally, A. V., Kastin, A. J., & Arimura, A. (1966).

- Schally, A. V. (n.d.). Andrew V. Schally – Biographical. NobelPrize.org.

- Kisfaludy, L., & Löw, M. (1984). Synthesis of Ac-Asp-Gly-Ser and Ac-Asp-Pro-Leu-Gly-NH2. International Journal of Peptide and Protein Research, 23(6), 642-649.

- Schally, A. V., & Kastin, A. J. (1966).

- Fa, Y., Johnson, R. L., & Mishra, R. K. (2000). Triproline analogues of Pro-Leu-Gly-NH2 with Pro/Leu and Pro/Phe chimeric amino acids in position 2. Journal of Medicinal Chemistry, 43(25), 4801-4808.

- Vivas, A., & Celis, M. E. (1978). Differences in the release of melanocyte-stimulating hormone in vitro by rat pituitary glands collected at various times during the oestrous cycle. Journal of Endocrinology, 78(1), 1-6.

- Tilders, F. J., & Smelik, P. G. (1975). A sensitive new in vitro bioassay for melanocyte-stimulating activity using the skin of Anolis carolinensis. Journal of Endocrinology, 66(2), 165-175.

- Hruby, V. J., Wilkes, B. C., Cody, W. L., Sawyer, T. K., & Hadley, M. E. (1987). alpha-Melanotropin: the minimal active sequence in the frog skin bioassay. Journal of Medicinal Chemistry, 30(11), 2126-2130.

- Schally, A. V., Arimura, A., Bowers, C. Y., Kastin, A. J., Sawano, S., & Redding, T. W. (1970). Purification of hypothalamic releasing hormones of human origin. The Journal of Clinical Endocrinology & Metabolism, 31(3), 291-300.

- Lerner, A. B., & McGuire, J. S. (1965). Melanocyte Stimulating Hormone Inhibition by Acetylcholine and Noradrenaline in the Frog Skin Bioassay. European Journal of Endocrinology, 50(1), 143-151.

- Schally, A. V. (n.d.). Introduction of Dr. Andrew V Schally. Journal of Cancer Metastasis and Treatment.

- Horvath, A., & Kastin, A. J. (1989). Isolation of tyrosine-melanocyte-stimulating hormone release-inhibiting factor 1 from bovine brain tissue. The Journal of Biological Chemistry, 264(4), 2175-2179.

- Vinson, G. P., & Whitehouse, B. J. (1977). Release of alpha-MSH from the in vitro superfused neuro-intermediate lobe of the pituitary of the rat by antidiuretic hormone. Journal of Endocrinology, 74(2), 295-296.

- Wikipedia. (n.d.). Andrew Schally. In Wikipedia.

- Britannica, The Editors of Encyclopaedia. (2025, November 26). Andrew V. Schally. In Encyclopædia Britannica.

- Shizume, K., Lerner, A. B., & Fitzpatrick, T. B. (1954). In vitro bioassay for the melanocyte stimulating hormone. Endocrinology, 54(5), 553-560.

- Schally, A. V., Bowers, C. Y., Redding, T. W., & Barrett, J. F. (1970). Purification of Hypothalamic Releasing Hormones of Human Origin. American Thyroid Association.

- Nair, R. M., Kastin, A. J., & Schally, A. V. (1971). Isolation and structure of hypothalamic MSH release-inhibition hormone.

- Research.com. (2026). Cyril Y. Bowers: Biology and Biochemistry Researcher – H-Index, Publications & Awards.

- University of Debrecen. (2024, December 9). Andrew V. Schally (1926-2024).

- ResearchGate. (n.d.). Cyril BOWERS. Tulane University.

- Bloom, J., Sun, S., & Al-Abed, Y. (2016). MIF, a controversial cytokine: a review of structural features, challenges, and opportunities for drug development. Expert Opinion on Therapeutic Targets, 20(12), 1463-1475.

- Schally, A. V., Müller, E. E., & Arimura, A. (1967). Purification of Growth Hormone-Releasing Factor from Beef Hypothalamus. University of Miami.

- Rivier, J., Spiess, J., & Vale, W. (1982). High-performance liquid chromatographic purification of peptide hormones: ovine hypothalamic amunine (corticotropin releasing factor). Analytical Biochemistry, 127(2), 258-266.

- Grotjan, H. E. Jr. (2003). Synthesis and chromatographic purification of recombinant human pituitary hormones.

- Hiyama, J., Surus, A., & Renwick, A. G. (1990). Purification of human pituitary LH and thyrotrophin by hydrophobic chromatography. Journal of Endocrinology, 125(3), 493-500.

- Wikipedia. (n.d.). Melanocyte-inhibiting factor. In Wikipedia.

- Ehrensing, R. H. (2015). An extraordinary relationship involving MIF-1 and other peptides. Peptides, 72, 73-74.

- Peptideweb.com. (n.d.). Synthetic peptides.

- Inter Science Institute. (n.d.). Melanocyte Stimulating Hormone, Beta (b-MSH).

- Pan, W., & Kastin, A. J. (2007). From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides. Peptides, 28(12), 2411-2424.

- Inter Science Institute. (n.d.). Melanocyte Stimulating Hormone, Alpha (a-MSH).

- College of Saint Benedict & Saint John's University. (n.d.). Amino Acid Analysis and Chemical Sequencing.

- Sabatier, N., Caquineau, C., & Dayanithi, G. (2003). α-Melanocyte-Stimulating Hormone Stimulates Oxytocin Release from the Dendrites of Hypothalamic Neurons While Inhibiting Oxytocin Release from Their Terminals in the Neurohypophysis. Journal of Neuroscience, 23(32), 10351-10358.

- Van der Veken, P., et al. (2013). In vivo multiplex quantitative analysis of 3 forms of alpha melanocyte stimulating hormone in pituitary of prolyl endopeptidase deficient mice. SpringerMedizin.de.

- Ehrensing, R. H., & Kastin, A. J. (1991). Improvement in major depression after low subcutaneous doses of MIF-1.

- ARUP Laboratories. (n.d.). Melanocyte Stimulation Hormone, Alpha (a-MSH). ARUP Laboratories Test Directory.

- Gonzalez, A., et al. (1997). Melanotrope cell plasticity: a key mechanism for the physiological adaptation to background color changes. Endocrinology, 138(10), 4204-4211.

- Sawyer, T. K., Hruby, V. J., Wilkes, B. C., Draelos, M. T., Hadley, M. E., & Bergsneider, M. (1982). Alpha-melanotropin: the minimal active sequence in the lizard skin bioassay. Journal of Medicinal Chemistry, 25(9), 1022-1027.

- Lee, J., et al. (2022). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. International Journal of Molecular Sciences, 23(15), 8235.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Isolation of tyrosine-melanocyte-stimulating hormone release-inhibiting factor 1 from bovine brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and structure of hypothalamic MSH release-inhibition hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Ac-Asp-Gly-Ser and Ac-Asp-Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 9. An extraordinary relationship involving MIF-1 and other peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improvement in major depression after low subcutaneous doses of MIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interscienceinstitute.com [interscienceinstitute.com]

- 13. interscienceinstitute.com [interscienceinstitute.com]

A Technical Guide to Melanostatin (MIF-1): The Oxytocin-Derived Neuropeptide Modulating Dopaminergic Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Melanostatin, or Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is an endogenous tripeptide (Pro-Leu-Gly-NH₂) with significant neuromodulatory activity. Arising from the enzymatic cleavage of oxytocin, MIF-1 represents a fascinating case of neuropeptide processing, where a fragment possesses a distinct and potent pharmacological profile separate from its parent hormone. This guide provides an in-depth technical exploration of MIF-1, from its biochemical origins to its complex mechanism of action as a positive allosteric modulator of dopamine receptors. We will detail its physiological effects, therapeutic potential in neurological disorders such as Parkinson's disease and depression, and provide validated experimental protocols for its synthesis and quantification. This document serves as a comprehensive resource for researchers seeking to understand and investigate the multifaceted role of MIF-1 in central nervous system function and pathology.

The Biochemical Genesis of MIF-1: A Fragment of Oxytocin

MIF-1 is an endogenous peptide fragment derived from the enzymatic cleavage of the neurohypophysial hormone oxytocin[1][2]. Oxytocin, a nonapeptide, undergoes post-translational processing that can yield several smaller, biologically active fragments. MIF-1 is the C-terminal tripeptide of oxytocin, Prolyl-Leucyl-Glycinamide.

The generation of MIF-1 from oxytocin is mediated by specific peptidases in the central nervous system, particularly within the hypothalamus.[3][4]. This enzymatic conversion is a critical step, as it liberates a peptide with a pharmacological profile markedly different from that of oxytocin. While oxytocin is primarily associated with social bonding and uterine contractions, MIF-1's activities are centered on the modulation of dopaminergic and opioidergic pathways[1][5]. This relationship underscores a key principle in neuroendocrinology: that peptide hormones can serve as precursors to smaller fragments with unique and potent physiological roles[6].

Caption: Enzymatic processing of Oxytocin to yield MIF-1.

Core Mechanism of Action: Dopamine Receptor Modulation

The primary and most studied mechanism of MIF-1 is its role as a potent and selective modulator of dopamine receptors, particularly the D2 and D4 subtypes[1]. Unlike a direct agonist or antagonist that competes with dopamine for the primary binding site, MIF-1 functions as a positive allosteric modulator[7][8].

2.1 Allosteric Modulation of the D2 Receptor High-Affinity State

Experimental evidence indicates that MIF-1 enhances the binding affinity of dopamine agonists to the high-affinity state of the D2 receptor[9]. This is a critical distinction, as the high-affinity, G-protein-coupled state is the functionally active conformation responsible for initiating intracellular signaling. By stabilizing this conformation, MIF-1 effectively potentiates dopaminergic transmission without directly stimulating the receptor itself. This modulatory action is thought to underlie its therapeutic potential in conditions characterized by dopamine dysregulation, such as Parkinson's disease, where it has been shown to potentiate the effects of L-DOPA[9][10]. The actions of MIF-1 appear highly selective, as it does not significantly interact with adrenergic, GABAergic, or serotonergic receptors[9].

Caption: MIF-1's allosteric modulation of the Dopamine D2 receptor.

2.2 Additional Pharmacological Activities

Beyond its effects on dopamine receptors, MIF-1 exhibits other important central nervous system activities:

-

Anti-Opioid Effects: MIF-1 has been shown to block the effects of opioid receptor activation[1][7]. In human studies, it was found to antagonize morphine-induced analgesia, suggesting it may interact with endogenous anti-opioid systems[9][11].

-

Inhibition of α-MSH Release: As its name implies, MIF-1 inhibits the release of alpha-melanocyte-stimulating hormone (α-MSH)[1].

-

Potentiation of Melatonin: MIF-1 may augment the functions of melatonin, which could be relevant to its effects in movement disorders and its mood-elevating properties[1][4].

Therapeutic Potential in Neurological and Psychiatric Disorders

The unique neuromodulatory profile of MIF-1 has made it a subject of investigation for several CNS disorders. It is notably resistant to metabolism in the bloodstream and can cross the blood-brain barrier, a crucial characteristic for a centrally acting therapeutic[1][7].

3.1 Parkinson's Disease

Early clinical studies suggested that MIF-1, both alone and in combination with Levodopa, could be active against the symptoms of Parkinson's disease[10]. The proposed mechanism involves the sensitization of postsynaptic dopamine receptors, potentiating the effects of dopamine replacement therapy[9][10]. While large-scale trials are lacking, its potential to modulate the dopaminergic system remains a compelling area for further research, especially in the context of therapies that could slow disease progression[12]. More recent research has also implicated the broader "MIF" family in neurodegeneration, suggesting complex roles in cell death pathways that could be relevant to Parkinson's disease[13][14].

3.2 Major Depression

Several clinical trials have investigated MIF-1 for the treatment of depression, with some studies reporting significant and rapid antidepressant effects, even at low doses[15][16][17]. A double-blind pilot study using subcutaneous injections of 10 mg of MIF-1 daily found marked improvement in patients with major depression compared to placebo, with effects seen within the first week[16]. The mood-elevating effects are thought to be linked to its modulation of dopaminergic pathways and its activatory influence on the CNS at a cellular level[9][18].

Table 1: Summary of Key Clinical Investigations of MIF-1

| Indication | Study Design | Dosage & Administration | Key Findings | Reference |

| Parkinson's Disease | Acute & Sub-acute Physiological Trials | N/A (varied) | Confirmed activity against Parkinson's symptoms, alone or with L-DOPA. Hypothesized to increase hypersensitivity of postsynaptic receptors. | [10] |

| Major Depression | Double-blind, Placebo-controlled | 60 mg/day & 150 mg/day (Oral) | Significant improvement in depression scores with 60 mg/day dose. The lower dose was more effective. | [15] |

| Major Depression | Double-blind, Crossover | 10 mg/day (Subcutaneous) | Significantly greater improvement on all rating scales compared to placebo after one week. Effects were rapid. | [16] |

| Morphine Analgesia | Double-blind, Crossover | 60 mg (Oral) | Significantly antagonized the analgesic effects of morphine in human subjects. | [11] |

Methodologies for MIF-1 Research

Advancing the study of MIF-1 requires robust and reproducible experimental protocols. Here, we provide detailed methodologies for the chemical synthesis of MIF-1 and its highly sensitive quantification in biological matrices.

4.1 Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of MIF-1 (Pro-Leu-Gly-NH₂)

This protocol describes the standard Fmoc-based solid-phase synthesis, a reliable method for producing high-purity peptides. The rationale is to build the peptide chain sequentially on a solid support (resin), which simplifies purification by allowing excess reagents to be washed away after each step.

Methodology:

-

Resin Preparation: Start with a Rink Amide MBHA resin. The Rink Amide linker is specifically chosen because its cleavage under acidic conditions yields a C-terminal amide, which is required for MIF-1. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection (Glycine): The first amino acid to be coupled is Glycine. The resin comes pre-loaded or is loaded with Fmoc-Gly-OH. To deprotect the N-terminal Fmoc group, treat the resin with 20% piperidine in DMF for 5-10 minutes. This exposes the free amine for the next coupling step. Wash thoroughly with DMF.

-

Coupling (Leucine): Dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the carboxyl group. Add this solution to the resin and agitate for 1-2 hours. The formation of a stable amide bond is confirmed by a negative Kaiser test (which detects free primary amines). Wash thoroughly with DMF.

-

Fmoc Deprotection (Leucine): Repeat step 2 to remove the Fmoc group from the newly added Leucine.

-

Coupling (Proline): Repeat step 3 using Fmoc-Pro-OH to couple the final amino acid.

-

Final Deprotection: Repeat step 2 to remove the final Fmoc group from Proline.

-

Cleavage and Deprotection: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a scavenger used to prevent side reactions with reactive cations generated during cleavage. Treat the resin with this cocktail for 2-3 hours.

-

Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm the identity and purity of the final product (Pro-Leu-Gly-NH₂) by mass spectrometry (verifying the correct molecular weight) and analytical HPLC.

4.2 Protocol 2: Quantification of MIF-1 in Brain Tissue by LC-MS/MS

This protocol is adapted from established, highly sensitive mass spectrometric methods for neuropeptide quantification[3][19]. The core principle is to use Liquid Chromatography (LC) to separate MIF-1 from a complex biological matrix, followed by Tandem Mass Spectrometry (MS/MS) for specific and sensitive detection using Multiple Reaction Monitoring (MRM).

Caption: Experimental workflow for MIF-1 quantification in brain tissue.

Methodology:

-

Sample Preparation: Homogenize dissected brain tissue (e.g., hypothalamus, striatum) in an ice-cold acidic buffer to prevent enzymatic degradation.

-

Protein Precipitation: Add acetonitrile to the homogenate to precipitate larger proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Extraction: Collect the supernatant containing the low molecular weight fraction, which includes MIF-1.

-

LC Separation: Inject the extracted sample onto a reverse-phase LC column (e.g., C18). Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate MIF-1 from other components.

-

MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode.

-

Rationale for MRM: This technique provides exceptional specificity. The first quadrupole (Q1) is set to select only the parent ion mass of MIF-1 (m/z 285.1). This ion is fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) is set to detect only specific, characteristic fragment ions.

-

Validated MRM Transitions: Monitor at least two transitions for confident identification and quantification, such as 285.1 -> 183.1 and 285.1 -> 211.2[19].

-

-

Quantification: Prepare a standard curve using known concentrations of synthetic MIF-1. Plot the peak area of the MRM transitions against concentration. Determine the concentration of MIF-1 in the brain samples by interpolating their peak areas from this curve. Results are typically normalized to the total protein content of the initial homogenate.

Table 2: Endogenous MIF-1 Concentrations in Mouse Brain Regions

(Data derived from LC-MS/MS quantification)

| Brain Region | MIF-1 Concentration (fg/μg protein) | Reference |

| Hypothalamus | 930 ± 60 | [3][19] |

| Striatum | Moderate concentrations detected | [3] |

| Thalamus | Moderate concentrations detected | [3] |

| Hippocampus | Moderate concentrations detected | [3] |

| Cerebral Cortex | 22 ± 3 | [3][19] |

This data confirms that MIF-1 is most abundant in the hypothalamus, its primary site of production from oxytocin, but is also distributed in other brain regions critical for mood and motor control, supporting its potential neuromodulatory roles there[3].

Conclusion and Future Directions

This compound (MIF-1) is a potent neuromodulatory peptide that stands as a prime example of functional diversification through precursor processing. Its origin as a fragment of oxytocin belies a distinct pharmacological identity centered on the allosteric modulation of dopamine receptors. This mechanism provides a subtle yet powerful means of enhancing dopaminergic tone, which has been validated in preclinical models and early-stage clinical trials for Parkinson's disease and depression.

Future research should focus on several key areas:

-

Receptor Characterization: Elucidating the precise binding site and conformational changes induced by MIF-1 on the D2 receptor will be crucial for designing more potent and specific synthetic analogues.

-

Large-Scale Clinical Trials: The promising results from early pilot studies in depression and Parkinson's disease need to be validated in larger, multi-center clinical trials to establish definitive efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the Pro-Leu-Gly-NH₂ structure could lead to the development of analogues with improved pharmacokinetic properties, such as enhanced oral bioavailability or longer half-life, which would be highly advantageous for therapeutic development[20][21].

The journey of MIF-1 from a hypothalamic peptide fragment to a potential therapeutic agent for major neurological disorders is a testament to the complexity and elegance of CNS pharmacology. Continued investigation into its unique mechanisms and effects is essential for unlocking its full therapeutic potential.

References

- Melanocyte-inhibiting factor - Wikipedia. (n.d.). Wikipedia. [Link]

- Pan, W., et al. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1). PloS one, 5(8), e11932. [Link]

- Ger-Antille, B., et al. (2003). Structure-activity relationships of analogs of the endogenous brain peptides Tyr-MIF-1 and Tyr-W-MIF-1. Peptides, 24(10), 1545-55. [Link]

- Gonce, M., & Barbeau, A. (1978). [Physiological trials with MIF-I in Parkinson's disease (author's transl)]. Revue neurologique, 134(2), 141-9. [Link]

- Chiu, S., et al. (1981). MIF-I and postsynaptic receptor sites for dopamine. Pharmacology, biochemistry, and behavior, 15(4), 585-9. [Link]

- Azrad, M., & Zis, O. (2017). Macrophage migration inhibitory factor: A multifaceted cytokine implicated in multiple neurological diseases. Experimental neurology, 295, 27-35. [Link]

- Campbell, J. (2022). MIF-1: The Game-Changing Peptide For Treatment-Resistant Depression. Jay Campbell. [Link]

- Pan, W., et al. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1). PloS one, 5(8), e11932. [Link]

- Krska, L., et al. (2011). Mass spectrometric quantification of MIF-1 in mouse brain by multiple reaction monitoring. Journal of neuroscience methods, 195(2), 169-73. [Link]

- Krska, L., et al. (2011). Mass spectrometric quantification of MIF-1 in mouse brain by multiple reaction monitoring. Journal of neuroscience methods, 195(2), 169-73. [Link]

- Ehrensing, R. H., et al. (1994). Improvement in major depression after low subcutaneous doses of MIF-1. Journal of affective disorders, 31(4), 227-33. [Link]

- Popp, L., et al. (2022). MIF proteins in neurological disorders: dichotomic role and perspectives for conditioning medicine.

- Fomenko, A. I., et al. (1991). Effects of melanostatine (MIF-1) on focal potentials in slices of rat brain cortex. Neuropeptides, 20(2), 87-94. [Link]

- Kostrzewa, R. M., et al. (1979). MIF-1: effects on norepinephrine, dopamine and serotonin metabolism in certain discrete brain regions. Pharmacology, biochemistry, and behavior, 11(5), 623-6. [Link]

- Park, H., et al. (2022). PAAN/MIF nuclease inhibition prevents neurodegeneration in Parkinson's disease. Cell, 185(11), 1943-1959.e21. [Link]

- Katuri, N., et al. (2020). Key role of MIF-related neuroinflammation in neurodegeneration and cognitive impairment in Alzheimer's disease.

- Meinhardt, A., & Bucala, R. (2012). Brain Miffed by Macrophage Migration Inhibitory Factor. Frontiers in immunology, 3, 31. [Link]

- Ehrensing, R. H. (2015). An extraordinary relationship involving MIF-1 and other peptides. Peptides, 72, 73-4. [Link]

- What MIF inhibitors are in clinical trials currently? (2025).

- Melanocyte-Stimulating Hormone-Release Inhibiting. (n.d.). Bio-Synthesis. [Link]

- Yang, H. Y., et al. (1984). Antagonism of morphine analgesia by prolyl-leucyl-glycinamide (MIF-1) in humans. Pharmacology, biochemistry, and behavior, 21(6), 975-8. [Link]

- Phase 1 Study of Anti-Macrophage Migration Inhibitory Factor (Anti-MIF) Antibody in Solid Tumors. (2021). ClinicalTrials.gov. [Link]

- Puciłowski, O., et al. (1985). The effect of oxytocin and fragment (MIF-I)

- MIF-1. (n.d.). QYAOBIO. [Link]

- Boosting Levels of Molecule in Brain Slows Parkinson’s Progression and Eases Symptoms, Animal Study Finds. (2019). Parkinson's News Today. [Link]

- Ezaki, M., et al. (1991). This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity. The Journal of antibiotics, 44(1), 25-31. [Link]

- A forgotten peptide: MIF-1 and its potential for tre

- Mycroft, F. J., et al. (1987). Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide. Peptides, 8(6), 1051-5. [Link]

- Kim, Y., et al. (2022). Blocking the Self-Destruct Program of Dopamine Neurons Through MIF Nuclease Inhibition. Movement disorders : official journal of the Movement Disorder Society, 37(9), 1819-1823. [Link]

- Reed, J., et al. (2022). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules (Basel, Switzerland), 27(11), 3591. [Link]

- I. Veena, S., et al. (2010). REVIEW: Oxytocin: Crossing the Bridge between Basic Science and Pharmacotherapy. CNS neuroscience & therapeutics, 16(5), e138-56. [Link]

- Wu, H., et al. (2024). Single-Cell Transcriptomic Profiling Reveals That Macrophage-Induced Angiogenesis Contributes to Immunotherapy Resistance in Hepatocellular Carcinoma. International journal of molecular sciences, 25(13), 7338. [Link]

- Uvnäs-Moberg, K., et al. (2019). Oxytocin is a principal hormone that exerts part of its effects by active fragments. Medical hypotheses, 133, 109394. [Link]

- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. (n.d.).

- ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley. [Link]

- 2-Minute Neuroscience: Oxytocin. (2018). YouTube. [Link]

Sources

- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 2. MIF-1 - QYAOBIO [qyaobio.com]

- 3. Mass spectrometric quantification of MIF-1 in mouse brain by multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanocyte-Stimulating Hormone-Release Inhibiting [biosyn.com]

- 5. youtube.com [youtube.com]

- 6. Oxytocin is a principal hormone that exerts part of its effects by active fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Physiological trials with MIF-I in Parkinson's disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of morphine analgesia by prolyl-leucyl-glycinamide (MIF-1) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 13. PAAN/MIF nuclease inhibition prevents neurodegeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blocking the Self-Destruct Program of Dopamine Neurons Through MIF Nuclease Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jaycampbell.com [jaycampbell.com]

- 16. Improvement in major depression after low subcutaneous doses of MIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An extraordinary relationship involving MIF-1 and other peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of melanostatine (MIF-1) on focal potentials in slices of rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass spectrometric quantification of MIF-1 in mouse brain by multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists [mdpi.com]

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the primary structure of the tripeptide L-Prolyl-L-Leucyl-Glycinamide (Pro-Leu-Gly-NH2). This peptide, also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1), is an endogenous neuropeptide with significant neuromodulatory activities, making it a molecule of high interest in neuroscience and drug development.[1][2][3] The precise confirmation of its primary structure—the linear sequence of its amino acid residues and its C-terminal modification—is a critical prerequisite for any research, preclinical, or clinical application. This document details the application of orthogonal analytical techniques, including high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance spectroscopy, and sequential Edman degradation, to provide an unambiguous structural verification. Each section explains the causality behind the experimental choices and provides self-validating protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Pro-Leu-Gly-NH2

Pro-Leu-Gly-NH2 (PLG) is the C-terminal tripeptide fragment of oxytocin and functions as an endogenous modulator of dopamine receptors, particularly the D2 subtype.[1][3][4] Its ability to potentiate dopamine receptor agonist binding has led to its investigation for therapeutic potential in conditions such as Parkinson's disease and depression.[5] The biological activity of PLG is intrinsically linked to its precise primary structure: the sequence Proline-Leucine-Glycine and the presence of a C-terminal amide (carboxamide) in place of a free carboxylate group.

Any deviation from this primary structure, such as amino acid substitution, racemization, or incomplete amidation during synthesis, can drastically alter or eliminate its biological function.[6][7][8] Therefore, for researchers and drug developers, rigorous verification of the primary structure of any synthetic or purified batch of Pro-Leu-Gly-NH2 is not merely a quality control step but a foundational requirement for the validity of any subsequent biological or pharmacological data. This guide provides the technical framework for achieving this structural certainty.

Physicochemical Properties

A foundational step in the characterization of any molecule is the determination of its basic physicochemical properties. These values serve as a primary point of reference for all subsequent analyses.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₄N₄O₃ | [1] |

| Average Molecular Weight | 284.35 g/mol | Derived from Formula |

| Monoisotopic Mass | 284.18484 g/mol | Derived from Formula |

| Synonyms | MIF-1, Melanostatin, L-Prolyl-L-Leucyl-Glycinamide | [1][2] |

Primary Structure Elucidation by High-Resolution Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and amino acid sequence of peptides. For Pro-Leu-Gly-NH2, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides definitive evidence of its mass, composition, and sequence.

Causality of Experimental Choice: ESI-MS/MS

Electrospray ionization is a soft ionization technique that allows the intact peptide to enter the gas phase as a protonated molecular ion, typically [M+H]⁺, without fragmentation.[9][10] This allows for the precise measurement of the intact molecular weight. Collision-Induced Dissociation (CID) is then employed in a tandem mass spectrometer to induce fragmentation of the peptide backbone at predictable locations.[11] The resulting fragment ions are analyzed to deduce the amino acid sequence. This method is chosen for its high sensitivity, accuracy, and the wealth of structural information it provides from a single analysis.

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Dissolve high-purity (>95%) Pro-Leu-Gly-NH2 in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM. The formic acid is crucial for promoting protonation of the peptide to form the [M+H]⁺ ion.

-

Infusion and Ionization: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion. For Pro-Leu-Gly-NH2 (monoisotopic mass 284.18484 Da), the [M+H]⁺ ion is expected at m/z 285.1921.

-

MS/MS Scan (CID): Isolate the precursor ion (m/z 285.19) in the first mass analyzer. Subject the isolated ions to CID with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy should be optimized to achieve a rich fragmentation pattern.

-

MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.

Data Interpretation: The Proline Effect and Predicted Fragmentation

Peptide fragmentation in CID primarily occurs at the amide bonds, generating N-terminal b-ions and C-terminal y-ions.[9][11] The presence of proline significantly influences this fragmentation, a phenomenon known as the "proline effect".[2][12][13] Cleavage of the peptide bond N-terminal to a proline residue is often enhanced, leading to a prominent y-ion.[6][13]

For Pro-Leu-Gly-NH2, the N-terminal residue is Proline. Fragmentation of tripeptides with an N-terminal proline often results in cleavage between Pro and Leu, and between Leu and Gly.[6][13]

Predicted b- and y-ion Series for Pro-Leu-Gly-NH2:

| Ion | Sequence | Calculated Monoisotopic Mass (m/z) |

| b₁ | Pro | 98.0600 |

| b₂ | Pro-Leu | 211.1441 |

| y₁ | Gly-NH₂ | 75.0502 |

| y₂ | Leu-Gly-NH₂ | 188.1342 |

| [M+H]⁺ | Pro-Leu-Gly-NH₂ | 285.1921 |

The expected MS/MS spectrum would show a strong precursor ion at m/z 285.19. Key fragment ions confirming the sequence would be the y₂ ion at m/z 188.13 and the b₂ ion at m/z 211.14. The presence of the y₁ ion at m/z 75.05 confirms the C-terminal Glycinamide. The mass difference between the precursor and the y₂ ion (285.19 - 188.13 = 97.06) corresponds to the mass of the Proline residue, confirming it as the N-terminal amino acid.

Unambiguous Sequence Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS/MS provides strong evidence for the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers orthogonal, definitive proof of atomic connectivity and, by extension, the amino acid sequence.[12] It is the gold standard for elucidating the structure of small molecules in solution.

Causality of Experimental Choice: 2D NMR Workflow

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment. A 1D ¹H spectrum provides an initial overview, but severe signal overlap in peptides necessitates 2D techniques.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled through 2-3 bonds (e.g., Hα-Hβ).[2][13]

-

TOCSY (Total Correlation Spectroscopy) extends these correlations to all protons within a single amino acid's spin system.[2][13][14]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, enabling ¹³C resonance assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (<5 Å), which is crucial for linking adjacent amino acids whose spin systems are separated by the peptide bond.[7][15][16]

This suite of experiments provides a self-validating network of through-bond and through-space correlations that unambiguously defines the primary structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 1-5 mg of high-purity Pro-Leu-Gly-NH2 in 500 µL of a 90% H₂O/10% D₂O mixture. The use of H₂O is essential for observing the exchangeable amide protons, which are key to sequential assignment. Adjust the pH to ~5.0.[1]

-

Data Acquisition: Acquire all spectra on a high-field NMR spectrometer (≥600 MHz) at a constant temperature (e.g., 298 K).

-

1D ¹H: Acquire a standard 1D proton spectrum.

-

2D TOCSY: Acquire with a mixing time of ~80 ms to allow magnetization transfer throughout each amino acid's spin system.

-

2D NOESY: Acquire with a mixing time of ~200-300 ms to observe inter-residue correlations.[1]

-

2D ¹H-¹³C HSQC: Acquire to correlate proton and carbon resonances.

-

Data Interpretation: A Step-by-Step Assignment

The process involves three main stages: identifying the amino acid spin systems, sequentially ordering them, and confirming the C-terminal amide.

Stage 1: Spin System Identification (using TOCSY)

-

Glycine (Gly³): Identified by a simple and strong Hα-HN correlation. The two Hα protons will appear as a single resonance.

-

Leucine (Leu²): Identified by tracing correlations from its HN proton to Hα, then to Hβ, Hγ, and finally to the two Hδ methyl groups.

-

Proline (Pro¹): Uniquely lacks an amide proton (HN). Its spin system is identified by tracing correlations from its Hα proton through the ring to its Hβ, Hγ, and Hδ protons.[1]

Stage 2: Sequential Assignment (using NOESY) The key to linking the amino acid residues is the detection of NOEs between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1).

-

Pro¹-Leu² Link: A strong NOE is expected between the Hα of Proline (Pro¹) and the amide proton (HN) of Leucine (Leu²).

-

Leu²-Gly³ Link: A strong NOE is expected between the Hα of Leucine (Leu²) and the amide proton (HN) of Glycine (Gly³).

Stage 3: C-Terminus Confirmation The C-terminal amide protons of Glycinamide (Gly-NH₂) will appear as a distinct, broad signal in the 1D ¹H spectrum (typically 7.0-7.5 ppm) and will show an NOE to the Hα of Glycine.[1]

Predicted ¹H and ¹³C Chemical Shifts (in H₂O/D₂O, pH ~5):

| Residue | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pro¹ | α-CH | 4.3 - 4.5 | 61 - 63 |

| β-CH₂ | 1.9 - 2.1 | 30 - 32 | |

| γ-CH₂ | 1.8 - 2.0 | 25 - 27 | |

| δ-CH₂ | 3.5 - 3.7 | 47 - 49 | |

| C=O | - | 174 - 176 | |

| Leu² | NH | 8.1 - 8.5 | - |

| α-CH | 4.2 - 4.4 | 53 - 55 | |

| β-CH₂ | 1.5 - 1.7 | 40 - 42 | |

| γ-CH | 1.4 - 1.6 | 24 - 26 | |

| δ-CH₃ | 0.8 - 1.0 | 21 - 23 | |

| C=O | - | 175 - 177 | |

| Gly³ | NH | 8.0 - 8.4 | - |

| α-CH₂ | 3.7 - 3.9 | 43 - 45 | |

| C=O | - | 172 - 174 | |

| -NH₂ | 7.0 - 7.5 (broad) | - |

Note: Chemical shifts are predictive and can vary based on experimental conditions.[1]

N-Terminal Confirmation by Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[17] While largely superseded by mass spectrometry for de novo sequencing, it remains a valuable, orthogonal technique for unambiguously confirming the N-terminal residue.

Causality of Experimental Choice

The choice to use Edman degradation is based on its fundamentally different chemical principle compared to MS or NMR. It provides a direct, chemical confirmation of the N-terminal amino acid, adding an extra layer of validation to the overall structural analysis. Its stepwise nature, while slow, is highly reliable for the first few residues of a short peptide.[17]

Experimental Protocol: Edman Sequencing

-

Immobilization: The peptide is covalently attached to a solid support, typically a PVDF membrane.

-

Coupling: The free N-terminal amino group of Proline is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

-

Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.

-

Conversion & Identification: The thiazolinone-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-Proline derivative is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Cycle Repetition: The shortened peptide (now Leu-Gly-NH₂) can be subjected to a second cycle to confirm Leucine as the second residue.

Expected Results